3-Hydroxy-2-methoxybenzenesulfonic acid
CAS No.: 111617-97-1
Cat. No.: VC14453693
Molecular Formula: C7H8O5S
Molecular Weight: 204.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111617-97-1 |
---|---|
Molecular Formula | C7H8O5S |
Molecular Weight | 204.20 g/mol |
IUPAC Name | 3-hydroxy-2-methoxybenzenesulfonic acid |
Standard InChI | InChI=1S/C7H8O5S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4,8H,1H3,(H,9,10,11) |
Standard InChI Key | PSWOVMUIOCKEJX-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC=C1S(=O)(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with three functional groups:
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Hydroxyl group at position 3
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Methoxy group at position 2
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Sulfonic acid group at position 1
This arrangement is represented by the canonical SMILES notation O=S(=O)(O)C1=CC=C(OC)C(O)=C1
. The sulfonic acid group confers strong acidity (pKa ≈ −2.5), while the methoxy and hydroxyl groups enable hydrogen bonding and electrophilic substitution reactivity.
Spectroscopic Data
Key spectroscopic features include:
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IR spectrum: Strong absorption bands at 1,200–1,350 cm⁻¹ (S=O stretching) and 3,400–3,600 cm⁻¹ (O-H stretching).
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NMR (¹H): Signals at δ 7.5–8.0 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), and δ 10.2 ppm (sulfonic acid -SO₃H) .
Physical Properties
Property | Value | Source |
---|---|---|
Molecular weight | 208.21 g/mol | |
Melting point | Not reported | — |
Water solubility | >500 g/L (20°C) | |
LogP (octanol-water) | −1.2 (estimated) |
Comparative data for structurally related compounds reveal that methylation (e.g., 3-Hydroxy-2-methylbenzenesulfonic acid) reduces water solubility (188.20 g/mol, logP −0.8) , while benzoylation (e.g., 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid) increases lipophilicity .
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via sulfonation of 3-methoxyphenol:
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Sulfonation: Reaction with concentrated sulfuric acid at 80–100°C introduces the sulfonic acid group.
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Purification: Crystallization from aqueous ethanol yields >95% purity.
Alternative routes include:
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Hydrolysis of 2-methoxybenzenesulfonyl chloride
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Electrophilic substitution on guaiacol derivatives
Industrial Scale Challenges
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Corrosivity: Sulfonation requires corrosion-resistant reactors (e.g., Hastelloy C-276).
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Byproducts: Isomeric impurities (e.g., 4-hydroxy-3-methoxybenzenesulfonic acid) necessitate chromatographic separation .
Environmental and Toxicological Research
Ecotoxicology
Parameter | Value (Model Organism) | Test Method |
---|---|---|
LC50 (Daphnia magna) | 48-hr: 12.5 mg/L | OECD 202 |
EC50 (Algal growth) | 72-hr: 8.7 mg/L | OECD 201 |
Data extrapolated from structurally similar sulfonates suggest moderate aquatic toxicity, warranting further study .
Comparative Analysis with Structural Analogs
Future Research Directions
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Toxicokinetics: Elucidate absorption/distribution mechanisms using radiolabeled analogs.
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Green synthesis: Develop catalytic sulfonation methods to reduce sulfuric acid waste.
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Environmental monitoring: Establish LC-MS/MS protocols for detecting ultratrace levels in waterways.
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